![molecular formula C22H29N3O B14752857 N-{1-[2-(4-Aminophenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide CAS No. 1169-73-9](/img/structure/B14752857.png)
N-{1-[2-(4-Aminophenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[2-(4-Aminophenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide is a synthetic compound that belongs to the class of fentanyl analogs. These compounds are known for their potent analgesic properties and are often used in medical settings for pain management. The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals, and it is structurally related to fentanyl, a well-known synthetic opioid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(4-Aminophenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide typically involves several steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Aminophenyl Group: The aminophenyl group is introduced through a substitution reaction, where an appropriate aminophenyl derivative reacts with the piperidine ring.
Attachment of the Phenylpropanamide Moiety: The final step involves the coupling of the phenylpropanamide moiety to the piperidine ring, typically through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-{1-[2-(4-Aminophenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines.
Applications De Recherche Scientifique
N-{1-[2-(4-Aminophenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.
Biology: The compound is studied for its interaction with opioid receptors and its effects on cellular signaling pathways.
Medicine: Research focuses on its potential as a pain management drug and its pharmacokinetics and pharmacodynamics.
Industry: It is used in the development of new synthetic routes and the optimization of industrial production processes.
Mécanisme D'action
The compound exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic effects. The primary molecular targets are the mu-opioid receptors, which are involved in pain modulation and relief.
Comparaison Avec Des Composés Similaires
N-{1-[2-(4-Aminophenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide is compared with other fentanyl analogs such as:
Fentanyl: Known for its high potency and rapid onset of action.
Carfentanil: Extremely potent, used primarily in veterinary medicine.
Alfentanil: Short-acting opioid used in anesthesia.
Sufentanil: Highly potent, used in surgical settings.
The uniqueness of this compound lies in its specific structural modifications, which can influence its binding affinity, potency, and pharmacokinetic properties.
Propriétés
Numéro CAS |
1169-73-9 |
|---|---|
Formule moléculaire |
C22H29N3O |
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
N-[1-[2-(4-aminophenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C22H29N3O/c1-2-22(26)25(20-6-4-3-5-7-20)21-13-16-24(17-14-21)15-12-18-8-10-19(23)11-9-18/h3-11,21H,2,12-17,23H2,1H3 |
Clé InChI |
BHJQDNKEWZBNEH-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1CCN(CC1)CCC2=CC=C(C=C2)N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



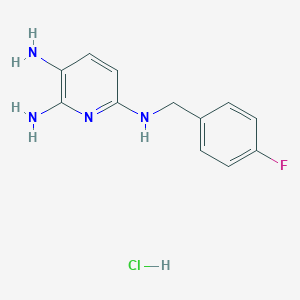
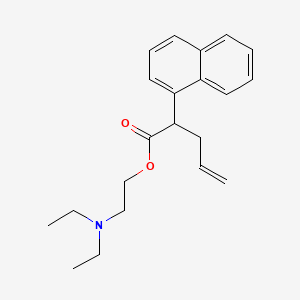
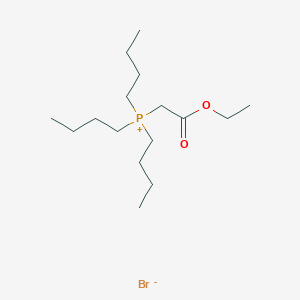
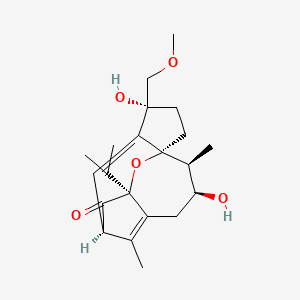
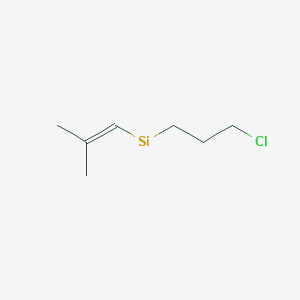
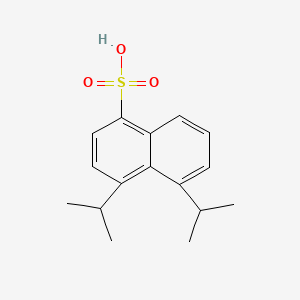
![(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,17R,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B14752819.png)

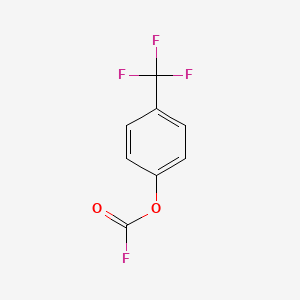
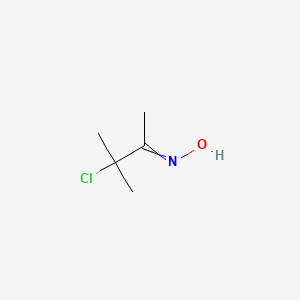

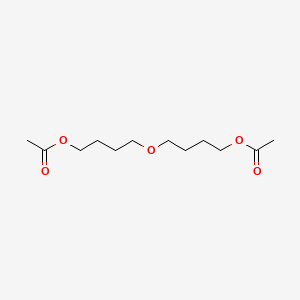
![[3-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-3-oxopropyl]-triphenylphosphanium;bromide](/img/structure/B14752855.png)
